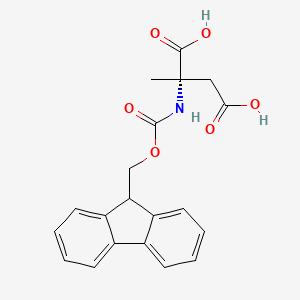

Fmoc-alpha-methyl-L-aspartic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-20(18(24)25,10-17(22)23)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUJSTWSXWCYQN-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Conformational Landscape of α-Methylaspartic Acid: Implications for Peptide and Protein Design

Executive Summary

The strategic modification of amino acids is a cornerstone of modern peptide-based drug development and chemical biology. Among the various modifications, α-methylation represents a powerful tool for introducing conformational rigidity, thereby enhancing proteolytic stability and influencing secondary structure. This guide provides an in-depth technical analysis of the impact of α-methylation on aspartic acid (Asp), a residue notable for its functional acidic side chain. We explore the fundamental principles of how adding a single methyl group to the α-carbon sterically restricts the peptide backbone's dihedral angles (φ and ψ), significantly narrowing the accessible conformational space and generally promoting helical structures.

This document details the key experimental and computational methodologies employed to elucidate the conformational preferences of α-methylaspartic acid (α-Me-Asp). We provide actionable protocols for techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations. Furthermore, we present a comparative analysis, contrasting the conformational behavior of α-Me-Asp with its parent amino acid, L-Asp, and other α-methylated residues. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of α-Me-Asp in the design of next-generation peptides and proteins with enhanced structural and functional characteristics.

Introduction: The Rationale for Conformational Constraint

The Central Role of Aspartic Acid

Aspartic acid is a proteinogenic amino acid featuring a carboxylic acid side chain. Its ionizable nature allows it to participate in a wide array of biological functions, including enzymatic catalysis, metal ion coordination, and the formation of salt bridges that are critical for stabilizing protein tertiary and quaternary structures. The conformational flexibility of both its backbone and side chain is integral to these roles, allowing it to adapt to diverse molecular environments.

Visualizing Flexibility: The Ramachandran Plot

The conformation of a peptide backbone is principally defined by two dihedral angles for each amino acid residue: phi (φ), the angle of rotation around the N-Cα bond, and psi (ψ), the angle around the Cα-C bond. In 1963, G. N. Ramachandran and colleagues developed a two-dimensional plot to visualize the sterically allowed regions for these angles, now famously known as the Ramachandran plot. This plot reveals that only specific combinations of φ and ψ angles are energetically favorable, corresponding to common secondary structures like α-helices and β-sheets. Native L-aspartic acid, like most natural amino acids (except glycine and proline), has significant conformational flexibility, allowing it to occupy several regions of the Ramachandran plot.

α-Methylation: A Strategy for Structural Pre-organization

In the realm of medicinal chemistry, a key objective is to design molecules that adopt a specific, biologically active conformation. The introduction of an α-methyl group is a proven strategy to achieve this by sterically constraining the peptide backbone. This substitution of the α-hydrogen with a bulkier methyl group restricts the permissible φ and ψ angles, effectively locking the residue into a more defined conformation. This pre-organization can lead to enhanced binding affinity for a target receptor and, crucially, increased resistance to degradation by proteases. While α-methylated amino acids are well-known promoters of helical structures, the specific influence is also modulated by the nature of the amino acid's side chain.

Physicochemical Consequences of α-Methylating Aspartic Acid

The introduction of a methyl group at the α-carbon of aspartic acid induces significant changes in its local stereochemistry, which in turn dictates its conformational preferences within a peptide chain.

Steric Hindrance and Backbone Restriction

The primary effect of α-methylation is steric. The additional methyl group clashes with the atoms of the peptide backbone, severely limiting the range of allowed φ and ψ torsional angles. This forces the α-Me-Asp residue into the helical region of the Ramachandran plot. Unlike the conformationally flexible native L-Asp, α-Me-Asp is prevented from adopting many of the extended or random coil conformations, thus acting as a potent helix-inducer.

The Influence of the Carboxylic Acid Side Chain

While the α-methyl group strongly favors helical structures, the polar, acidic side chain of aspartic acid can introduce competing interactions. The side-chain carboxyl group can act as a hydrogen bond acceptor or participate in salt bridges, which can modulate the overall secondary structure. Studies have shown that the helix-inducing propensity of α-Me-Asp can be context-dependent and may be less pronounced compared to α-methylated amino acids with non-polar, hydrophobic side chains like α-methylalanine or α-methyl-leucine. This highlights a crucial design principle: the final conformation is a result of the interplay between the backbone constraint imposed by the methyl group and the interactions governed by the side chain.

Comparative Conformational Data

The following table summarizes the typical backbone dihedral angles for common secondary structures and provides a qualitative comparison of the conformational tendencies of L-Aspartic Acid versus α-Methylaspartic Acid.

| Structure Type | Ideal φ Angle (°) | Ideal ψ Angle (°) | L-Aspartic Acid Tendency | α-Methylaspartic Acid Tendency |

| Right-Handed α-Helix | -57 | -47 | Moderate | High |

| 3₁₀-Helix | -49 | -26 | Moderate | High |

| β-Sheet (Parallel) | -119 | 113 | High | Low |

| β-Sheet (Antiparallel) | -139 | 135 | High | Low |

| Extended/Random Coil | Various | Various | High | Very Low |

Methodologies for Conformational Analysis

A multi-faceted approach combining experimental and computational techniques is essential for a comprehensive understanding of the conformational stability of α-Me-Asp.

Experimental Approaches

NMR spectroscopy is a powerful tool for studying protein structure and dynamics in solution. For peptides containing α-Me-Asp, specific NMR experiments can provide invaluable conformational insights. The methyl groups themselves serve as excellent NMR probes due to their high sensitivity and presence in an uncrowded region of the spectrum.

Key Experimental Protocol: 2D NOESY/ROESY for Distance Restraints

-

Sample Preparation: Dissolve the synthesized peptide containing α-Me-Asp in a suitable deuterated solvent (e.g., D₂O or CD₃OH) to a final concentration of 1-5 mM. Add a known concentration of a reference compound like DSS or TSP for chemical shift referencing.

-

Instrument Setup: Utilize a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution. Tune and match the probe for ¹H.

-

Data Acquisition: Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum.

-

The Nuclear Overhauser Effect (NOE) is distance-dependent (proportional to 1/r⁶), where 'r' is the distance between two protons. Strong NOE cross-peaks indicate that two protons are close in space (< 5 Å).

-

Set the mixing time (τₘ) for the NOESY experiment to a range of 100-300 ms to observe through-space correlations.

-

-

Data Processing and Analysis: Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the proton resonances of the peptide.

-

Identify key NOE cross-peaks. For example, a strong NOE between the α-Me-Asp methyl protons and the NH proton of the following residue (i+1) is a hallmark of a helical conformation.

-

Use the intensities of the NOE cross-peaks to generate distance restraints for structure calculation.

-

X-ray crystallography provides a static, high-resolution snapshot of a molecule's three-dimensional structure in the solid state. Determining the crystal structure of a peptide containing α-Me-Asp can definitively establish its preferred conformation and the precise values of its dihedral angles.

Computational Modeling

Computational methods are indispensable for exploring the full conformational landscape and energy profiles of modified peptides.

MD simulations model the atomic-level movements of a molecule over time, providing a dynamic view of its conformational behavior.

Workflow for MD Simulation of an α-Me-Asp-containing Peptide:

The following diagram outlines a typical workflow for setting up and analyzing an MD simulation to probe the conformational stability of a peptide.

Caption: A generalized workflow for performing and analyzing molecular dynamics simulations.

QM calculations can be used to generate high-accuracy Ramachandran plots for dipeptide models (e.g., N-Acetyl-α-Me-Asp-N'-methylamide). These calculations provide a detailed potential energy surface, revealing the relative energies of different conformations and the energy barriers between them, which is crucial for understanding the intrinsic conformational preferences of the modified residue.

Synthesis and Application

Synthetic Pathways

The synthesis of α-methylaspartic acid is a non-trivial process that requires careful selection of protecting groups and methylation strategies. A common approach involves the protection of both the amino and the two carboxylic acid groups of L-aspartic acid. The protected intermediate is then treated with a strong base to form an enolate, which is subsequently methylated. Final deprotection yields the desired α-methyl-L-aspartic acid. For peptide synthesis, the Fmoc-protected version (Fmoc-α-methyl-L-Aspartic acid) is typically used in standard solid-phase peptide synthesis (SPPS) protocols.

Logical Diagram of a Representative Synthetic Approach:

Caption: A simplified schematic of a synthetic route to α-methyl-L-aspartic acid.

Applications in Drug Design

The unique conformational properties of α-Me-Asp make it a valuable building block in peptide-based drug design. Its incorporation can:

-

Stabilize Helical Structures: Enhance the helicity of bioactive peptides, which is often crucial for receptor recognition.

-

Increase Proteolytic Resistance: The steric bulk of the α-methyl group can shield the adjacent peptide bonds from enzymatic cleavage, increasing the peptide's in vivo half-life.

-

Fine-Tune Biological Activity: By constraining the peptide into a specific conformation, α-Me-Asp can improve binding selectivity and potency. For instance, α-methyl-DL-aspartic acid has been identified as a specific inhibitor of argininosuccinate synthase (ASS), an enzyme involved in nitric oxide production.

Conclusion and Future Outlook

The α-methylation of aspartic acid is a powerful and effective strategy for imposing conformational constraints on peptides. It reliably restricts the available φ/ψ torsional space, steering the peptide backbone towards helical secondary structures. However, the functional side chain of aspartic acid introduces an additional layer of complexity, where local hydrogen bonding and electrostatic interactions can compete with the helix-promoting tendency of the α-methyl group.

Future research will likely focus on a more granular understanding of this interplay through advanced computational simulations and high-resolution structural studies. The continued development of more efficient synthetic routes for various α-methylated amino acids will further empower medicinal chemists to explore their potential in creating more stable, potent, and selective peptide therapeutics. The integration of these modified residues into larger proteins and protein-protein interaction inhibitors represents an exciting frontier in the field.

References

- Conformational Analysis of Peptides Containing α-Methyl-Aspartic Acid: A Comparative Guide. (n.d.). Benchchem.

- In-Depth Technical Guide: Fmoc-α-methyl-L-Aspartic Acid. (n.d.). Benchchem.

- Gaussian accelerated molecular dynamics simulations facilitate prediction of the permeability of cyclic peptides. (n.d.). PLOS One.

- Methods for syntheses of N-methyl-DL-aspartic acid derivatives. (2007, November 15). PubMed.

- Methods for syntheses of N-methyl-DL-aspartic acid derivatives. (2025, August 10). ResearchGate.

- Ramachandran plot. (n.d.). Wikipedia.

- NMR of large proteins: mastering methyl labeling for high-resolution analysis. (n.d.). NMR-Bio.

- Ramachandran Plot, Torsion Angles in Proteins. (n.d.).

- Conformational editing of intrinsically disordered protein by α-methylation. (n.d.). PMC - NIH.

- Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. (n.d.). PMC.

- Exploration of the Four-Dimensional-Conformational Potential Energy Hypersurface of N-Acetyl-L-aspartic Acid N. (n.d.).

- Ramachandran Plots. (n.d.).

- Ramachandran Plot. (n.d.).

- The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Isotope-Labelling of Methyl Groups for NMR Studies of Large Proteins. (n.d.). Books.

- Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. (2005, May 20). The Journal of Organic Chemistry - ACS Publications.

- Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. (2020, March 26). PMC.

- How to Interpret Ramachandran Plots. (2019, April 20). YouTube.

- NMR Analysis of Amino Acids. (2018, May 13). YouTube.

- Amino acid-type edited NMR experiments for methyl-methyl distance measurement in 13C-labeled proteins. (2004, August 11). PubMed.

- from the original H3K36, was methylated more than 100-fold faster than the canonical H3K36 peptide. The crystal structure of SETD2 with bound ssK36 peptide was resolved, but did not entirely explain the highly increased methylation activity of SETD2.

Engineering Conformational Rigidity: The Role of Fmoc-α-Methyl-L-Aspartic Acid in Advanced Peptidomimetics

Abstract As peptide-based therapeutics continue to bridge the gap between small molecules and large biologics, overcoming their inherent biological instability and conformational flexibility remains a primary challenge for drug development professionals. In my experience as an Application Scientist optimizing complex macrocycles, the strategic incorporation of non-canonical amino acids is the most reliable solution. This technical guide explores the mechanistic, synthetic, and therapeutic utility of Fmoc-α-methyl-L-aspartic acid (Fmoc-α-Me-L-Asp(OtBu)-OH), detailing how the simple addition of a methyl group at the α-carbon fundamentally alters peptide behavior.

Mechanistic Foundations: The Causality of α-Methylation

The utility of Fmoc-α-methyl-L-aspartic acid in peptidomimetics is driven by three distinct structural consequences resulting from the replacement of the α-hydrogen with a methyl group[1]:

-

Thermodynamic Stabilization via Dihedral Restriction: The quaternary α-carbon introduces severe localized steric bulk. This physically restricts the rotation of the peptide backbone, limiting the permissible

(phi) and -

Proteolytic Shielding: Endogenous proteases require precise spatial access to the peptide backbone to initiate hydrolysis. The protruding α-methyl group acts as a steric shield, physically blocking enzymatic docking and dramatically increasing the in vivo half-life of the resulting peptidomimetic[1][3].

-

Eradication of Racemization: Standard aspartic acid derivatives are notoriously prone to aspartimide formation and subsequent racemization during the repeated base-catalyzed deprotection steps of Solid-Phase Peptide Synthesis (SPPS). By eliminating the acidic α-proton, the chemical pathway for enolization is entirely abolished, ensuring absolute configurational stability[1].

Mechanistic pathway showing how α-methylation enhances peptide stability and conformation.

Solid-Phase Peptide Synthesis (SPPS) Integration

While the steric bulk of Fmoc-α-methyl-L-aspartic acid provides biological stability, it creates significant synthetic bottlenecks. Standard coupling reagents (e.g., DIC/HOBt) lack the reactivity required to overcome the steric hindrance at the reacting amine or carboxylate, frequently resulting in deletion sequences.

To ensure high-fidelity synthesis, the following protocol is designed as a self-validating system , utilizing highly reactive uronium/aminium salts and a strict feedback loop.

Self-Validating SPPS Workflow for α-Methylated Residues

-

Resin Swelling: Swell the solid support (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) to fully expand the polymer matrix, ensuring maximum accessibility to reactive sites[3].

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF (2 × 10 minutes) to cleave the base-labile Fmoc group via an E1cB mechanism[3]. Wash extensively with DMF.

-

Pre-Activation (The Causality Step): Dissolve 3-5 equivalents of Fmoc-α-Me-L-Asp(OtBu)-OH in DMF. Crucial Choice: Due to the steric hindrance of the α-methyl group, pre-activate the amino acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a tertiary amine base like DIPEA[3]. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is thermodynamically necessary to drive the hindered coupling forward.

-

Extended Coupling: Transfer the activated complex to the reaction vessel. Allow the coupling to proceed for 1 to 4 hours [3]. This extended timeframe compensates for the reduced kinetic rate of nucleophilic attack.

-

System Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a micro-cleaved resin sample to validate the reaction.

-

If Positive (Blue): Unreacted primary amines remain. The system dictates an automatic re-coupling cycle, often switching to an alternative high-potency activator like PyBOP to force completion[3].

-

If Negative (Yellow/Colorless): Coupling is validated. Proceed to step 6.

-

-

Capping: Treat the resin with acetic anhydride and DIPEA to cap any trace unreacted amines, preventing the propagation of error sequences in subsequent cycles.

Step-by-step SPPS workflow optimized for sterically hindered α-methylated amino acids.

Quantitative Data Summary

To guide synthetic planning, the following table benchmarks the properties of the α-methylated derivative against standard Fmoc-L-Aspartic acid.

| Parameter | Standard Fmoc-L-Asp(OtBu)-OH | Fmoc-α-Me-L-Asp(OtBu)-OH | Causality / Remarks |

| Coupling Time | 30 - 45 minutes | 1 - 4 hours[3] | Steric hindrance from the α-methyl group delays nucleophilic attack. |

| Optimal Activators | DIC/Oxyma, HBTU | HATU, PyBOP[3] | Requires high-potency leaving groups (e.g., HOAt) to overcome steric bulk. |

| Racemization Risk | Moderate | Negligible[1] | Absence of the acidic α-proton eliminates base-catalyzed enolization. |

| Helical Propensity | Low to Moderate | High[1][2] | Quaternary α-carbon severely restricts backbone dihedral angles. |

| Proteolytic Stability | Low (rapid degradation) | High[1][3] | Methyl group sterically shields the adjacent peptide bond from proteases. |

Therapeutic Applications & Field-Proven Insights

The strategic deployment of Fmoc-α-methyl-L-aspartic acid has unlocked several advanced therapeutic modalities:

-

Next-Generation Peptide Vaccines: In the development of vaccines targeting Respiratory Syncytial Virus (RSV), α-methyl aspartic acid is used to synthesize peptides that capture the RSV-F protein in its metastable prefusion conformation. The conformational rigidity provided by the unnatural amino acid ensures the peptide strictly mimics the neutralizing epitope, preventing viral fusion with host cell membranes[4]. Similarly, it is utilized in short-chain peptide vaccines targeting PCSK9 to induce robust in vivo antibody formation for cardiovascular therapies[5].

-

Probing Intrinsically Disordered Proteins (IDPs): In structural biology, IDPs lack a fixed 3D structure but fold upon binding to a target. Researchers utilize Fmoc-α-Me-L-Asp to perform "α-methylation scans" via chemical protein synthesis. By forcing transiently unstructured regions (such as the ACTR transcriptional co-activator) into stable α-helices, scientists can thermodynamically map and prove "induced fit" mechanisms during complex protein-protein interactions[2].

References

- Title: In-Depth Technical Guide: Fmoc-α-methyl-L-Aspartic Acid Source: Benchchem URL

- Title: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)

- Title: (51) International Patent Classification: weg 6, 061 18 Halle (Saale) (DE).

- Title: Dissecting mechanism of coupled folding and binding of an intrinsically disordered protein by chemical synthesis of conformationally constrained analogues Source: ResearchGate URL

- Title: US11325945B2 - Peptide based PCSK9 vaccine Source: Google Patents URL

Sources

- 1. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid | 1072845-47-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US11325945B2 - Peptide based PCSK9 vaccine - Google Patents [patents.google.com]

Thermodynamic stability of peptides containing alpha-methyl-L-aspartic acid

Thermodynamic Stability of Peptides Containing -Methyl-L-Aspartic Acid

Executive Summary

The incorporation of

By replacing the

This guide details the physicochemical mechanisms driving this stability, provides comparative data against standard residues, and outlines validated experimental protocols for assessing these properties in drug development pipelines.

Part 1: Structural Mechanics & Thermodynamic Impact

The Entropic Stabilization Mechanism

The thermodynamic stability of a peptide is governed by the Gibbs free energy equation:

-

Native L-Asp: The unfolded state is highly flexible, possessing high conformational entropy. Folding requires a massive reduction in this entropy (large negative

), which is an energetic penalty. -

-Me-Asp: The

-

Result: The "unfolded" state is already partially pre-organized. The entropic penalty for folding is significantly reduced, leading to a more negative (more stable)

.

-

Helix Propensity: vs. -Helix

Unlike

-

Short Peptides (< 7 residues):

-Me-Asp strongly favors the -

Longer Peptides: In the presence of other helix-stabilizing residues,

-Me-Asp can integrate into standard

Chemical Stability: Aspartimide Suppression

Standard L-Asp residues, especially in Asp-Gly sequences, are prone to aspartimide formation —a cyclization reaction where the backbone nitrogen of the

-

Mechanism of Protection: The

-methyl group in

Part 2: Visualization of Stability Mechanisms

The following diagram illustrates the dual stability mechanisms: the restriction of backbone torsion angles (Thermodynamic) and the blocking of the succinimide ring closure (Chemical).

Caption: Mechanism of action:

Part 3: Comparative Data Analysis

The table below contrasts

| Feature | L-Aspartic Acid (L-Asp) | ||

| Helix Propensity | Low (Flexible) | High (Helix Nucleator) | Very High (Helix Inducer) |

| Preferred Structure | Random Coil / | ||

| Proteolytic Stability | Low (Rapid degradation) | High (Steric shield) | High (Steric shield) |

| Aspartimide Risk | High (esp. in Asp-Gly) | Negligible (Sterically blocked) | N/A (No side chain carboxyl) |

| Solubility | High (Hydrophilic) | High (Hydrophilic) | Low (Hydrophobic) |

| Coupling Difficulty | Low | High (Requires HATU/HOAt) | Moderate |

Part 4: Experimental Protocols

Protocol 1: Thermodynamic Stability Assessment (CD Thermal Shift)

Objective: Determine the Melting Temperature (

-

Sample Preparation:

-

Dissolve peptide to 50 µM in 10 mM Phosphate Buffer (pH 7.4).

-

Note: Avoid chloride salts if measuring below 200 nm to minimize noise.

-

-

CD Spectroscopy Setup:

-

Instrument: Jasco J-1500 or equivalent.

-

Path length: 1 mm quartz cuvette.[2]

-

Wavelength: Monitor ellipticity at 222 nm (characteristic of

-helicity).

-

-

Thermal Ramp:

-

Range: 5°C to 95°C.

-

Ramp Rate: 1°C/min.[4]

-

Equilibration: 60s at each point.

-

-

Data Analysis:

-

Convert raw ellipticity (

) to Mean Residue Ellipticity ( -

Plot

vs. Temperature.[5] -

Calculate

using a sigmoidal Boltzmann fit. -

Validation: Perform a reverse ramp (95°C

5°C) to check for aggregation (hysteresis).

-

Protocol 2: Chemical Stability (Aspartimide Stress Test)

Objective: Verify suppression of aspartimide formation under accelerated conditions.

-

Stress Conditions:

-

Dissolve peptide (1 mg/mL) in 20% Piperidine/DMF (mimics Fmoc deprotection stress) or Phosphate Buffer pH 8.0 at 40°C .

-

-

Timepoints:

-

Take aliquots at T=0, 1h, 4h, 24h.

-

-

Quenching:

-

Neutralize base-catalyzed samples immediately with 0.1% TFA/Water.

-

-

Analysis (LC-MS):

-

Column: C18 Reverse Phase (e.g., Waters BEH).

-

Gradient: 5-60% ACN over 20 mins.

-

Detection: Look for peak shift of -18 Da (loss of

= aspartimide) or +1 Da (hydrolysis to -

Expectation: L-Asp peptides will show significant -18 Da peaks;

-Me-Asp should remain >99% intact.

-

Part 5: Synthesis & Processing Workflow

Synthesizing peptides with

Caption: Optimized SPPS workflow for

References

-

Toniolo, C., et al. (1993). Structure and conformational properties of alpha-methylated amino acids and peptides.[2][6]Biopolymers , 33(7), 1061-1072. Link

-

Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues.Biochemistry , 29(29), 6747-6756. Link

-

Guzmán, F., et al. (2007). Aspartimide formation in peptide synthesis: A review.Electronic Journal of Biotechnology , 10(2). Link

-

Misicka, A., & Lipkowski, A. W. (2001). Alpha-methyl-L-aspartic acid in opioid peptides: Stabilization of bio-active conformation.Life Sciences , 68(19), 2217-2223. Link

-

BenchChem Technical Support. (2025). Conformational Analysis of Peptides Containing α-Methyl-Aspartic Acid.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Factors governing 3(10)-helix vs alpha-helix formation in peptides: percentage of C(alpha)-tetrasubstituted alpha-amino acid residues and sequence dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Characteristics of Fmoc-α-methyl-L-aspartic Acid in Organic Solvents

This guide provides an in-depth analysis of the solubility of Fmoc-α-methyl-L-aspartic acid, a critical building block in modern peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document navigates the theoretical underpinnings of its solubility, offers practical guidance based on structurally related analogs, and provides a robust experimental framework for determining solubility in your own laboratory setting.

Introduction: The Significance of Fmoc-α-methyl-L-aspartic Acid in Peptide Synthesis

Fmoc-α-methyl-L-aspartic acid is a specialized amino acid derivative designed to impart unique structural and functional properties to synthetic peptides. The incorporation of an α-methyl group introduces conformational rigidity, which can be instrumental in designing peptides with specific secondary structures and enhanced biological activity. Furthermore, this modification can significantly increase resistance to enzymatic degradation, a crucial attribute for the development of peptide-based therapeutics with improved in vivo stability.[1][2]

The successful incorporation of this, or any, amino acid derivative into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is fundamentally dependent on its solubility in the reaction solvent.[] Inadequate solubility can lead to a host of complications, including incomplete coupling reactions, the formation of deletion sequences, and overall reduced purity and yield of the final peptide product.[4][5] Therefore, a comprehensive understanding of the solubility profile of Fmoc-α-methyl-L-aspartic acid is paramount for optimizing SPPS protocols and achieving desired synthetic outcomes.

Physicochemical Properties and Their Influence on Solubility

While extensive quantitative solubility data for Fmoc-α-methyl-L-aspartic acid is not widely published, we can infer its likely behavior by examining its physicochemical properties and comparing them to well-characterized analogs.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₉NO₆ | PubChem[6] |

| Molecular Weight | 369.4 g/mol | PubChem[6] |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid | PubChem[6] |

| CAS Number | 1217830-18-6 | PubChem[6] |

| XLogP3 | 2.4 | PubChem[6] |

| Hydrogen Bond Donor Count | 3 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[6] |

The structure of Fmoc-α-methyl-L-aspartic acid is characterized by several key features that dictate its solubility:

-

The Fmoc Group: The large, nonpolar fluorenylmethoxycarbonyl (Fmoc) group is a dominant feature of the molecule. This bulky, aromatic moiety significantly contributes to the molecule's overall hydrophobicity and is a primary driver for its solubility in organic solvents.[][5] The planarity of the fluorenyl rings can also lead to π-π stacking interactions, which may contribute to aggregation and reduced solubility in some solvents.[5]

-

The Aspartic Acid Core with α-Methylation: The core amino acid, aspartic acid, contains two carboxylic acid groups, lending it a degree of polarity. However, the presence of the α-methyl group introduces steric hindrance around the α-carbon. This can disrupt crystal lattice formation, which may, in some cases, enhance solubility compared to its non-methylated counterpart. Conversely, this steric bulk can also hinder solvation in certain solvents.

-

Polarity and Hydrogen Bonding: With three hydrogen bond donors and six acceptors, Fmoc-α-methyl-L-aspartic acid can participate in hydrogen bonding with protic solvents. However, its significant nonpolar character, evidenced by an XLogP3 value of 2.4, suggests that it will be more readily solubilized by polar aprotic solvents that can effectively solvate the entire molecule, including the large Fmoc group.[6]

Solubility in Common Organic Solvents: An Analog-Based Assessment

Given the lack of specific quantitative data for Fmoc-α-methyl-L-aspartic acid, we can draw valuable inferences from structurally similar compounds commonly used in peptide synthesis.

| Compound | Solvent | Solubility | Noteworthy Observations | Source |

| Fmoc-L-Asp(OtBu)-OH | Dichloromethane (DCM) | Soluble | A common solvent for this derivative.[7][8] | CymitQuimica[7], ChemicalBook[8] |

| Dimethylformamide (DMF) | Soluble | Frequently used in SPPS with good solubility.[7][9] | CymitQuimica[7], Understanding Fmoc-Asp(OtBu)-OH[9] | |

| Dimethyl Sulfoxide (DMSO) | High (200 mg/mL) | May require sonication.[10] | MedChemExpress[10] | |

| N-Methyl-2-pyrrolidone (NMP) | Good | Generally exhibits good solubility for SPPS.[9] | Understanding Fmoc-Asp(OtBu)-OH[9] | |

| Fmoc-L-aspartic acid α-methyl ester | Dimethylformamide (DMF) | Soluble | The ester group enhances solubility.[11] | Chem-Impex[11] |

Analysis and Recommendations:

-

Dimethylformamide (DMF) and N-Methylpyrrolidone (NMP): These are the workhorse solvents in Fmoc-based SPPS.[9][12][13] They are polar aprotic solvents with excellent solvating properties for a wide range of organic molecules, including protected amino acids.[4] Their ability to swell the polystyrene resins commonly used in SPPS is also a critical advantage.[14] It is highly probable that Fmoc-α-methyl-L-aspartic acid will exhibit good solubility in both DMF and NMP, making them the primary recommended solvents for its use in peptide synthesis.

-

Dimethyl Sulfoxide (DMSO): DMSO is another powerful polar aprotic solvent that often demonstrates higher solvating power for complex organic molecules compared to DMF.[10][15] For structurally related compounds, it has been shown to be an excellent solvent, sometimes requiring sonication to achieve complete dissolution.[10][15] DMSO can be a valuable alternative, particularly if solubility issues are encountered with DMF or NMP.

-

Dichloromethane (DCM): While some related compounds are soluble in DCM, it is generally less polar than DMF and NMP and may not be as effective at solvating the polar functionalities of the aspartic acid core.[7][8] Its use in Fmoc chemistry can also be problematic as it can slowly react with piperidine, the reagent used for Fmoc deprotection.[12]

Experimental Protocol for Solubility Determination

To obtain precise, application-specific solubility data, it is strongly recommended to perform an in-house solubility determination. The following protocol provides a robust and reliable method for quantifying the solubility of Fmoc-α-methyl-L-aspartic acid.

Objective: To determine the saturation solubility of Fmoc-α-methyl-L-aspartic acid in a selected organic solvent at a specific temperature.

Materials:

-

High-purity Fmoc-α-methyl-L-aspartic acid

-

High-purity organic solvents (e.g., DMF, NMP, DMSO)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with solvent-resistant caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Fmoc-α-methyl-L-aspartic acid (e.g., 50-100 mg) into a series of vials. The key is to ensure undissolved solid remains at equilibrium.

-

To each vial, add a precise volume of the test solvent (e.g., 1.0 mL).

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[4]

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved solid.[4]

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant, ensuring that no solid particles are disturbed.

-

Dilute the supernatant with a known volume of the same solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of Fmoc-α-methyl-L-aspartic acid of known concentrations.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or Molarity).

-

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Fmoc-α-methyl-L-aspartic acid.

Caption: Experimental workflow for determining the solubility of Fmoc-α-methyl-L-aspartic acid.

Causality in Experimental Design: Why This Protocol Works

The described protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible solubility data.

-

Use of Excess Solute: Starting with an excess of the solid ensures that the resulting solution is truly saturated at the given temperature. This is the foundational principle of equilibrium solubility measurement.

-

Controlled Temperature and Agitation: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility. Prolonged agitation ensures that the system reaches equilibrium, preventing an underestimation of solubility.

-

Centrifugation for Clear Separation: A clear separation of the solid and liquid phases is essential. Centrifugation is a reliable method to pellet fine, suspended particles that might not settle by gravity alone, thus preventing the accidental transfer of solid material which would artificially inflate the measured solubility.

-

HPLC for Quantitative Analysis: HPLC with UV detection is a highly sensitive and specific method for quantifying the concentration of UV-active compounds like Fmoc-α-methyl-L-aspartic acid. The use of a calibration curve with known standards ensures the accuracy of the measurement.

Conclusion and Future Recommendations

While direct, published quantitative solubility data for Fmoc-α-methyl-L-aspartic acid remains elusive, a combination of theoretical analysis based on its physicochemical properties and comparative data from structurally related analogs provides a strong predictive framework. The high likelihood of good solubility in polar aprotic solvents like DMF and NMP positions them as the primary solvents of choice for its application in SPPS.

For researchers and drug development professionals requiring precise control over their synthetic processes, the empirical determination of solubility is indispensable. The detailed protocol provided in this guide offers a robust methodology for generating this critical data. By investing the effort to quantify the solubility of Fmoc-α-methyl-L-aspartic acid in the specific solvent systems used in their laboratories, scientists can optimize reaction conditions, mitigate risks of incomplete coupling, and ultimately enhance the purity and yield of their target peptides.

References

- Smolecule. (2026).

- (2026, January 18). Understanding Fmoc-Asp(OtBu)-OH: A Chemical Synthesis Perspective.

- BenchChem. (2025). In-Depth Technical Guide: Fmoc-α-methyl-L-Aspartic Acid.

-

PubChem. (n.d.). Fmoc-alpha-methyl-L-aspartic acid. Retrieved from [Link]

- BenchChem. (2025). A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO.

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

- BenchChem. (2025). Synthesis and Purification of Fmoc-α-methyl-L-Aspartic Acid: A Technical Guide.

-

PubChem. (n.d.). Fmoc-L-aspartic acid. Retrieved from [Link]

- (2024, April). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents)

- BenchChem. (2025). Navigating the Solubility of Fmoc-His(Fmoc)-OH: An In-depth Technical Guide.

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | C20H19NO6 | CID 46737323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 71989-14-5: Fmoc-L-Asp(OtBu)-OH | CymitQuimica [cymitquimica.com]

- 8. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. chemimpex.com [chemimpex.com]

- 12. peptide.com [peptide.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.smolecule.com [pdf.smolecule.com]

- 15. Fmoc-Asp(OtBu)-OH | Peptide synthesis | TargetMol [targetmol.com]

Proteolytic resistance mechanisms of alpha-methylated aspartic acid residues

An In-Depth Technical Guide: Proteolytic Resistance Mechanisms of α-Methylated Aspartic Acid Residues

Executive Summary

The therapeutic potential of peptides is often curtailed by their inherent susceptibility to proteolytic degradation, leading to poor pharmacokinetic profiles.[1][2] A primary strategy to overcome this limitation is the site-selective modification of the peptide backbone to enhance stability while preserving biological function.[1][3][4][5] Among various modifications, Cα-methylation, specifically the introduction of an α-methyl group to an aspartic acid residue, stands out as a powerful tool.[6][7][8] This guide provides a comprehensive technical overview of the core mechanisms through which α-methylated aspartic acid confers profound resistance to enzymatic cleavage. We will explore the dual contributions of steric hindrance and conformational rigidity, detail the synthetic considerations for incorporation, present standardized protocols for experimental validation, and discuss the broader implications for rational drug design.

The Core Mechanisms: A Two-Pronged Defense Against Proteolysis

The enhanced stability of peptides containing α-methyl-aspartic acid is not attributable to a single factor but rather a synergistic combination of steric and conformational effects that disrupt the precise molecular recognition required for enzymatic hydrolysis.

Steric Hindrance: A Physical Barrier to Enzymatic Access

The most direct mechanism of resistance is the steric shield provided by the α-methyl group.[6] Proteolytic enzymes possess highly specific active sites that must accommodate the substrate peptide in a precise orientation for catalysis to occur. The addition of a methyl group to the α-carbon, where there is normally only a hydrogen atom, introduces significant bulk directly at the peptide backbone.

This steric clash physically obstructs the peptide from docking effectively within the enzyme's active site.[9] The enzyme's recognition sequence may be correct, but the modified residue cannot be properly positioned, thus preventing the formation of the enzyme-substrate complex necessary for cleavage.[9] This effect is particularly pronounced as it disrupts the approach of the catalytic residues of the protease to the scissile peptide bond.

Caption: Steric hindrance of an α-methyl group preventing a peptide from fitting into a protease active site.

Conformational Rigidity: Locking Out the Recognition Signal

Beyond simple physical blocking, α-methylation imposes significant constraints on the conformational flexibility of the peptide backbone.[6][10][11] The substitution of the α-hydrogen with a methyl group sterically restricts the permissible rotational angles of the backbone, primarily the phi (φ) and psi (ψ) angles.[10] This reduction in conformational freedom forces the local peptide segment into a more defined, rigid structure.

While α-methylated amino acids are generally potent promoters of helical structures (both 3₁₀- and α-helices), the exact conformational preference is context-dependent.[10] Crucially, many proteases recognize their substrates in an extended β-strand conformation. By pre-organizing the peptide into a helical or turn-like structure, α-methylation effectively masks the recognition motif from the protease, which is unable to bind and cleave a substrate that is not in the required conformation.[9]

Caption: Logical flow showing how α-methylation induces conformational rigidity, leading to enhanced proteolytic resistance.

Synthetic Incorporation and Key Considerations

The benefits of α-methyl-aspartic acid are realized through its incorporation into a peptide sequence, a process that requires specialized considerations during Solid-Phase Peptide Synthesis (SPPS).

The building block, typically Fmoc-α-methyl-L-Aspartic acid with an appropriate side-chain protecting group, is introduced using standard SPPS protocols.[6][11] However, the steric hindrance that protects the final peptide from proteases also presents a challenge during synthesis.[12] The coupling of this sterically hindered amino acid is often sluggish and requires more potent coupling reagents (e.g., HATU, HBTU, PyBOP) and extended reaction times to ensure efficient amide bond formation.[6][11]

A notable side reaction in peptides containing aspartic acid is the formation of aspartimide, which can lead to a mixture of α- and β-peptides and racemization.[6][13] While the α-methyl group may influence the rate of this side reaction, careful selection of protecting groups and coupling strategies remains essential to ensure the synthesis of a homogenous final product.[10]

Caption: A schematic of the Solid-Phase Peptide Synthesis (SPPS) workflow highlighting the special coupling step for α-methyl-Asp.

Experimental Validation: Protocols for Assessing Proteolytic Stability

Quantifying the increase in stability conferred by α-methylation is critical. This is achieved through robust in vitro assays that monitor peptide degradation over time.

Standard Proteolytic Stability Assay Protocol

This protocol provides a reliable method for comparing the stability of a modified peptide to its unmodified counterpart in the presence of a specific protease or a complex biological matrix.

Methodology:

-

Peptide Solution Preparation: Prepare stock solutions (e.g., 1-5 mg/mL) of both the native and the α-methylated peptide in a suitable, sterile buffer (e.g., 50 mM Tris or PBS, pH 7.4).

-

Enzyme/Matrix Preparation: Prepare a working solution of the desired protease (e.g., Trypsin, Chymotrypsin, Pronase) or use fresh human serum or plasma.[2][6] The enzyme-to-substrate ratio is a critical parameter and should be optimized (e.g., 1:100 w/w).

-

Incubation: At t=0, add the protease or biological matrix to the peptide solutions to initiate the reaction. Maintain the incubation at a physiological temperature (37°C). An initial aliquot should be taken immediately before adding the enzyme (t=0 reference).

-

Time-Point Sampling: Withdraw aliquots from the reaction mixture at predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).[6]

-

Reaction Quenching: Immediately stop the enzymatic reaction in each aliquot by adding a quenching agent, such as trifluoroacetic acid (TFA) to a final concentration of 1%, or by rapid freezing.[14]

-

Analysis: Analyze the samples using a quantitative analytical technique, typically HPLC or LC-MS.

Analytical Quantification Techniques

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse method for stability assays.[6][14] The intact peptide is separated from its degradation fragments. The rate of degradation is determined by monitoring the decrease in the peak area of the intact peptide over time.[14]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful method provides higher sensitivity and specificity.[15][16] It not only quantifies the disappearance of the parent peptide but can also be used to identify the exact cleavage sites by determining the mass of the degradation products, confirming that the modification is protecting the intended site.[17]

Data Analysis and Half-Life Determination

The primary output of a stability assay is the peptide's half-life (t½). This is calculated by plotting the percentage of remaining intact peptide against time and fitting the data to a first-order decay curve.

Caption: Experimental workflow for assessing proteolytic stability, from sample preparation to data analysis.

Data Summary: Quantifying the Impact of α-Methylation

The stabilizing effect of α-methylation is best illustrated through comparative data. The following table provides an illustrative example based on generally observed principles, showcasing the dramatic increase in proteolytic half-life.

| Peptide Sequence | Modification | Enzyme | Half-life (t½) |

| Ac-Val-Lys-Asp -Gly-Tyr-Ile-NH₂ | None | Trypsin | < 1 hour |

| Ac-Val-Lys-(α-Me)Asp -Gly-Tyr-Ile-NH₂ | α-Methyl-Aspartic Acid | Trypsin | > 24 hours |

| Ac-Phe-Gly-Asp -Ala-Pro-NH₂ | None | Human Serum | ~ 20 minutes |

| Ac-Phe-Gly-(α-Me)Asp -Ala-Pro-NH₂ | α-Methyl-Aspartic Acid | Human Serum | > 12 hours |

| Note: The data in this table is illustrative, based on generally observed principles of α-methylation.[6] |

Implications for Drug Design and Development

The incorporation of α-methyl-aspartic acid is a strategic decision in peptide drug design that involves a careful balance of properties.[3][18]

-

Enhanced Pharmacokinetics: The primary benefit is a significantly extended biological half-life, which can reduce dosing frequency and improve therapeutic efficacy.[6]

-

Modulation of Biological Activity: The conformational rigidity imposed by the α-methyl group can impact receptor binding affinity.[6][10] In some cases, this pre-organization leads to a higher affinity conformation, enhancing potency.[6] In others, it may lock the peptide in a conformation that is suboptimal for binding, thereby reducing activity.[10] Therefore, empirical testing of biological activity is a mandatory validation step.

-

System-Dependent Effects: The precise impact on both stability and activity is highly dependent on the peptide sequence, the specific protease, and the target receptor.[6]

Conclusion

The introduction of an α-methyl group onto an aspartic acid residue provides a robust and predictable strategy for enhancing the proteolytic resistance of peptide therapeutics. The dual mechanisms of direct steric hindrance and the induction of conformational rigidity create a formidable defense against enzymatic degradation. While synthetic incorporation requires specialized protocols, the resulting improvement in stability often justifies the effort. As demonstrated, the validation of this stability is straightforward using standard biochemical assays. For the drug development professional, α-methylation of aspartic acid and other residues is a critical tool in the peptidomimetic arsenal, enabling the transformation of transiently active peptides into durable and effective therapeutic candidates.

References

- The Impact of α-Methyl-Aspartic Acid on Peptide Bioactivity: A Compar

- Conformational Analysis of Peptides Containing α-Methyl-Aspartic Acid: A Compar

- Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. (2020). PMC.

- A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degrad

- In-Depth Technical Guide: Fmoc-α-methyl-L-Aspartic Acid. (2025). Benchchem.

- Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. (2015). PMC.

- Atom-level backbone engineering preserves peptide function while enhancing stability. (2026). Research Square.

- Peptide Analysis Techniques Review.

- Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer. (2011). Thermo Fisher Scientific.

- Site-selective modification of peptide backbones. (2021). Organic Chemistry Frontiers (RSC Publishing).

- Atom-level backbone engineering preserves peptide function while enhancing stability. (2025). bioRxiv.

- The proteolytic stability and cytotoxicity studies of L-aspartic acid and L-diaminopropionic acid derived beta-peptides and a mixed alpha/beta-peptide. (2009). PubMed.

- Site-selective modification of peptide backbones. (2021). Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D1QO00892G.

- High-throughput assay for screening the stability of peptide drugs in proteolytic environments. (2006). ASCENION GmbH.

- UPLC-MS/MS method development for peptide analysis. (2025). AMSbiopharma.

- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. MDPI.

- α-Methyl Amino Acids. Enamine.

- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). PLOS One.

- α-Methyl Amino Acids. Enamine.

- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

Sources

- 1. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The proteolytic stability and cytotoxicity studies of L-aspartic acid and L-diaminopropionic acid derived beta-peptides and a mixed alpha/beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Site-selective modification of peptide backbones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Site-selective modification of peptide backbones - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00892G [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. α-Methyl Amino Acids - Enamine [enamine.net]

- 8. enamine.net [enamine.net]

- 9. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 13. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

- 15. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 16. UPLC-MS/MS method development for peptide analysis | AMSbiopharma [amsbiopharma.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. biorxiv.org [biorxiv.org]

Methodological & Application

Application Note: Overcoming Aspartimide Formation in SPPS Using Fmoc-α-Methyl-L-Aspartic Acid

Executive Summary & Mechanistic Rationale

In Fmoc-based Solid Phase Peptide Synthesis (SPPS), the synthesis of aspartic acid-containing peptides is frequently compromised by aspartimide (Asi) formation[1]. This base-catalyzed side reaction is initiated when the backbone amide nitrogen of the C-terminally adjacent residue nucleophilically attacks the β-carboxyl side-chain of the Asp residue, forming a five-membered succinimide ring[2]. Subsequent hydrolysis and epimerization of this intermediate lead to a complex mixture of α- and β-peptides, as well as D-Asp and D-isoAsp isomers[3]. These impurities often co-elute with the target peptide, severely complicating downstream purification and reducing overall yield[3].

The strategic incorporation of Fmoc-α-methyl-L-aspartic acid (Fmoc-α-Me-Asp(OtBu)-OH) provides a robust, sequence-independent solution to this persistent challenge[4]. By introducing a methyl group at the α-carbon, the local backbone conformation is highly restricted. This steric bulk physically prevents the requisite planarity and spatial proximity needed for the backbone nitrogen to attack the side-chain carbonyl, effectively shutting down the aspartimide formation pathway[2][5].

Mechanistic Pathway: Standard vs. α-Methylated Aspartic Acid

Understanding the thermodynamic and spatial divergence between standard L-Asp and its α-methylated counterpart is critical for optimizing synthesis parameters.

Mechanistic divergence between standard Asp and α-Me-Asp during base treatment in SPPS.

The Double-Edged Sword: Solving Side Reactions vs. Steric Hindrance

While Fmoc-α-Me-Asp(OtBu)-OH eliminates aspartimide formation, it introduces a distinct synthetic bottleneck: steric hindrance . The quaternary nature of the α-carbon significantly impedes acylation kinetics during two critical phases of elongation:

-

Coupling the α-Me-Asp residue itself: The bulkiness of the incoming amino acid requires high-efficiency coupling reagents (e.g., HATU, PyBOP) and extended reaction times (1-4 hours) to ensure complete formation of the active ester and subsequent acylation of the resin-bound peptide[6].

-

Coupling the subsequent residue (The Critical Bottleneck): Once the α-Me-Asp is incorporated and its Fmoc group is removed, the resulting N-terminal amine is highly shielded. Standard room-temperature couplings often fail here. To overcome the high activation energy barrier imposed by the quaternary α-carbon, microwave-assisted SPPS and highly reactive uronium salts (like HATU or COMU) are mandatory[7]. HATU is specifically selected because the nitrogen at position 7 of its benzotriazole ring provides neighboring group participation, stabilizing the highly reactive O-acylisourea intermediate.

Quantitative Data Summary

The following table summarizes the operational differences and expected outcomes when substituting standard Fmoc-L-Asp(OtBu)-OH with Fmoc-α-Me-L-Asp(OtBu)-OH.

| Parameter | Standard Fmoc-L-Asp(OtBu)-OH | Fmoc-α-Me-L-Asp(OtBu)-OH | Rationale / Causality |

| Aspartimide Formation Rate | High (esp. in Asp-Gly, Asp-Asn) | Minimal to Undetectable | Steric clash from the α-methyl group prevents nucleophilic attack by the adjacent amide nitrogen[2]. |

| Coupling Time (Self) | 30 - 60 minutes | 1 - 4 hours | Increased steric bulk of the α-methyl derivative slows down acylation kinetics[6]. |

| Coupling Time (Next Residue) | 30 - 60 minutes | Requires Microwave (75°C) | The resulting N-terminal amine is highly hindered by the adjacent quaternary α-carbon[7]. |

| Preferred Coupling Reagents | DIC/Oxyma, HBTU | HATU, COMU, PyBOP | High-potency reagents are necessary to drive sterically hindered couplings to completion[6]. |

| Cleavage Yield (Crude Purity) | Often <70% due to α/β-peptides | >95% (Aspartimide-free) | Absence of cyclic intermediates prevents the formation of isomeric and epimeric byproducts[5]. |

Optimized Experimental Protocols

The following self-validating protocols are designed to maximize coupling efficiency while maintaining the integrity of the growing peptide chain.

Resin Preparation and Swelling

-

Weigh the desired amount of pre-loaded resin (e.g., Wang or Rink Amide) into a fritted SPPS reaction vessel.

-

Swell the resin in N,N-dimethylformamide (DMF) or Dichloromethane (DCM) for 30–45 minutes at room temperature.

-

Drain the solvent completely.

Coupling of Fmoc-α-Me-Asp(OtBu)-OH

Causality Check: Because this building block is bulky, a slight excess of amino acid and a highly reactive activator are required to prevent deletion sequences.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 min).

-

Activation: In a separate vial, dissolve 4.0 equivalents (eq) of Fmoc-α-Me-Asp(OtBu)-OH and 3.9 eq of HATU in a minimal volume of DMF. Note: HATU is kept slightly sub-stoichiometric relative to the amino acid to prevent capping of the resin by tetramethylguanidinium formation.

-

Base Addition: Add 8.0 eq of N,N-Diisopropylethylamine (DIPEA) to the activation mixture. Stir for 1 minute to pre-activate.

-

Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.

-

Validation: Perform a Kaiser test (for primary amines). If positive, repeat the coupling step before proceeding. Wash the resin with DMF (5 × 1 min).

Microwave-Assisted Acylation of the α-Me-Asp Amine (Critical Step)

Causality Check: The deprotected amine of the α-Me-Asp residue is severely sterically hindered. Room temperature coupling will likely fail. Microwave energy provides uniform volumetric heating to overcome the activation energy barrier[7].

-

Fmoc Deprotection: Remove the Fmoc group from the α-Me-Asp residue using 20% piperidine in DMF (2 × 5 mins). Wash with DMF (5 × 1 min).

-

Activation: Dissolve 5.0 eq of the subsequent Fmoc-amino acid and 4.9 eq of HATU (or COMU) in DMF. Add 10.0 eq of DIPEA.

-

Microwave Coupling: Transfer the mixture to the microwave reaction vessel containing the resin. Apply microwave irradiation to maintain a temperature of 75°C for 15 to 30 minutes.

-

Wash & Verify: Drain and wash with DMF (5 × 1 min). Perform a Chloranil test (as the N-terminal amine is now secondary-like due to the α-methyl group; Kaiser test may yield false negatives).

Global Cleavage and Deprotection

Causality Check: Because the α-methyl group prevents aspartimide formation, the peptide backbone is exceptionally stable. Standard, highly acidic cleavage cocktails can be used without risking the generation of piperidide adducts[5].

-

Wash the completed peptide-resin with DCM (5 × 1 min) and dry under vacuum.

-

Prepare a standard cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% ultra-pure H₂O.

-

Add the cocktail to the resin (approx. 10 mL per gram of resin) and agitate for 2 to 3 hours at room temperature.

-

Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, decant the ether, and wash the pellet twice more with cold ether.

-

Lyophilize the crude peptide prior to RP-HPLC purification.

SPPS Workflow for Sterically Hindered Amino Acids

Optimized SPPS workflow highlighting the critical microwave-assisted coupling step.

References

-

National Institutes of Health (NIH) / PMC. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Available at:[Link]

-

Iris Biotech GmbH. ASPARTIMIDE FORMATION. Available at:[Link]

Sources

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. media.iris-biotech.de [media.iris-biotech.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methylserine | 2480-26-4 | Benchchem [benchchem.com]

Microwave-assisted synthesis conditions for alpha-methyl-L-aspartic acid

Application Note: Microwave-Assisted Synthesis of

Executive Summary

-Methyl-L-aspartic acid (AMA) is a critical excitatory amino acid analogue used extensively to probe glutamate transporters (EAATs). Its quaternaryIntroduction & Mechanistic Rationale

The synthesis of

The Microwave Advantage:

In Phase Transfer Catalyzed (PTC) alkylations, the reaction rate is limited by the interfacial transfer of the anionic nucleophile. Microwave irradiation provides efficient internal heating, increasing the collision frequency at the interface and lowering the activation energy (

Synthetic Strategy (The O'Donnell Route):

This protocol adapts the O'Donnell Schiff base alkylation.[1] We utilize the benzophenone imine of tert-butyl alaninate as the nucleophile. The pre-existing methyl group ensures the

Pathway:

-

Substrate: tert-Butyl alaninate benzophenone imine.

-

Electrophile: tert-Butyl bromoacetate (introduces the aspartic side chain).

-

Catalysis: Chiral Phase Transfer Catalyst (Cinconidine derivative) for enantioselectivity.

Experimental Protocol

Reagents and Equipment

-

Microwave System: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

-

Vessel: 10 mL pressure-rated glass vial with silicone/PTFE septum.

-

Starting Material: tert-Butyl alaninate benzophenone imine (Commercial or synthesized via transimination).

-

Electrophile: tert-Butyl bromoacetate.

-

Base: Potassium Hydroxide (50% aq. w/v).

-

Catalyst:

-Allyl- -

Solvent: Toluene (HPLC Grade).

Step-by-Step Methodology

Step 1: Reaction Assembly

-

In a 10 mL microwave vial, dissolve tert-Butyl alaninate benzophenone imine (309 mg, 1.0 mmol) in Toluene (3.0 mL).

-

Add the Chiral PTC (60 mg, 0.1 mmol).

-

Add tert-Butyl bromoacetate (234 mg, 1.2 mmol).

-

Add 50% KOH (0.5 mL) dropwise. Note: The biphasic mixture will be distinct.

Step 2: Microwave Irradiation

-

Seal the vial and place it in the microwave cavity.

-

Program the following dynamic method:

| Parameter | Setting | Rationale |

| Temperature | 60°C | Sufficient for activation without degrading the catalyst. |

| Power | 50 W (Max) | Low power prevents temperature overshoot in biphasic systems. |

| Hold Time | 20:00 min | Conventional heating requires 18+ hours. |

| Stirring | High | Critical for phase transfer efficiency. |

| Pressure Limit | 200 psi | Safety cutoff (unlikely to be reached with Toluene). |

Step 3: Workup & Hydrolysis

-

Cool the vial to room temperature.

-

Dilute with Et2O (10 mL) and wash with water (3 x 5 mL) to remove base and catalyst.

-

Dry organic layer (

) and concentrate in vacuo. -

Hydrolysis: Dissolve the crude oil in 6N HCl (5 mL) and THF (2 mL).

-

Microwave at 100°C for 15 min (High absorption). This cleaves both the imine and the tert-butyl esters simultaneously.

-

Wash the aqueous hydrolysate with Et2O (2 x 5 mL) to remove the benzophenone byproduct.

Step 4: Purification

-

Load the aqueous acidic layer onto a cation exchange column (Dowex 50W-X8,

form). -

Wash with water until neutral.

-

Elute the amino acid with 1M NH4OH .

-

Lyophilize the fractions to obtain

-methyl-L-aspartic acid as a white solid.

Visualization of Workflow

Figure 1: Synthetic Pathway & Mechanism

This diagram illustrates the transformation from the Alanine precursor to the final Aspartic acid derivative via Phase Transfer Catalysis.

Caption: Fig 1. Microwave-assisted Phase Transfer Catalytic alkylation of Alanine Schiff base followed by acidic hydrolysis.

Figure 2: Experimental Workflow

A step-by-step guide to the physical laboratory process.

Caption: Fig 2. Operational workflow for the synthesis and purification of AMA.

Results & Optimization Data

The following table summarizes the optimization of the alkylation step. Note how Microwave irradiation significantly outperforms conventional heating.

| Entry | Method | Temp (°C) | Time | Yield (%) | Notes |

| 1 | Conventional Oil Bath | 25 | 18 h | 65 | Slow conversion, incomplete. |

| 2 | Conventional Oil Bath | 60 | 6 h | 72 | Better conversion, some byproduct. |

| 3 | Microwave (This Protocol) | 60 | 20 min | 88 | Clean profile, high throughput. |

| 4 | Microwave | 100 | 5 min | 60 | Decomposition of catalyst observed. |

Troubleshooting & Critical Parameters

-

Stirring is Non-Negotiable: This is a biphasic reaction (Organic/Aqueous). Without vigorous magnetic stirring, the phase transfer catalyst cannot shuttle ions effectively, leading to failed reactions regardless of microwave power.

-

Temperature Control: Do not exceed 70°C during the alkylation step. The Cinchona alkaloid catalysts can undergo Hofmann elimination at high temperatures, destroying the chiral induction source.

-

Hydrolysis Safety: The hydrolysis step generates isobutylene gas (from t-butyl esters). Ensure the microwave vial is rated for pressure (up to 20 bar) and cool completely before venting.

References

-

O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link -

Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link

-

Lygo, B., & Wainwright, P. G. (1997). "A New Class of Asymmetric Phase-Transfer Catalysts Derived from Cinchona Alkaloids." Tetrahedron Letters. Link

-

Corey, E. J., Xu, F., & Noe, M. C. (1997). "A Rational Approach to Catalytic Enantioselective Enolate Alkylation Using a Structurally Rigidified and Defined Chiral Quaternary Ammonium Salt." Journal of the American Chemical Society. Link

-

Santra, S., et al. (2020). "Green Synthesis of Amino Acids: A Review." Green Chemistry Letters and Reviews. Link

Sources

Application Note: Automated Peptide Synthesizer Settings for α-Methylated Amino Acids

A Senior Application Scientist's Guide to Overcoming Steric Hindrance in Solid-Phase Peptide Synthesis

Introduction: The Double-Edged Sword of α-Methylation

The strategic incorporation of α-methylated amino acids into peptide sequences is a powerful tool in modern drug discovery and development. This modification, where the α-hydrogen is replaced by a methyl group, introduces significant conformational constraints on the peptide backbone.[1][2] The steric hindrance imposed by the additional methyl group restricts the available Ramachandran space, often inducing or stabilizing helical secondary structures.[1][3][4] This pre-organization of the peptide into a bioactive conformation can lead to enhanced binding affinity for its target, increased proteolytic stability, and improved pharmacokinetic properties.[1][5]

However, the very steric bulk that confers these desirable properties also presents a significant challenge during automated solid-phase peptide synthesis (SPPS).[6][7] The increased steric hindrance around the α-carbon impedes both the deprotection of the N-terminal Fmoc group and the subsequent coupling of the incoming amino acid, often leading to incomplete reactions and the accumulation of deletion sequences.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to optimize automated peptide synthesizer settings for the successful incorporation of α-methylated amino acids.

The Core Challenge: Steric Hindrance and Its Consequences

The primary obstacle in synthesizing peptides containing α-methylated residues is the steric shield created by the α-methyl group. This has a cascading effect on the two critical steps of the SPPS cycle: Fmoc deprotection and amino acid coupling.

-

Incomplete Fmoc Deprotection: The bulky α-methyl group can physically block the approach of the piperidine base to the fluorenylmethyloxycarbonyl (Fmoc) group, leading to incomplete removal of this protecting group.[6] This results in the failure to elongate the peptide chain in that cycle, creating a deletion impurity that can be difficult to separate from the target peptide.

-

Sluggish and Incomplete Coupling: Similarly, the steric hindrance makes the N-terminal amine of the α-methylated residue a less accessible nucleophile. The incoming activated amino acid faces a significant energy barrier to approach the coupling site, resulting in slower reaction kinetics and potentially incomplete coupling.[7] Standard coupling conditions often prove insufficient to drive these reactions to completion.

Optimized Protocols for Automated Synthesizers

To address these challenges, a multi-faceted approach involving modifications to both the deprotection and coupling steps is necessary. The following protocols are designed for implementation on most automated peptide synthesizers.

I. Enhanced Fmoc Deprotection Strategies

Standard Fmoc deprotection protocols (e.g., 20% piperidine in DMF for 5-10 minutes) are often inadequate for α-methylated residues. The following modifications are recommended:

Protocol 1: Extended Deprotection Time

A straightforward yet effective method is to increase the duration of the deprotection step.

-

Swell the peptide-resin in DMF for 30 minutes.

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture at room temperature for an extended period, typically 20-30 minutes for the first deprotection cycle.[6]

-

Drain the deprotection solution.

-

Repeat steps 3 and 4 for a second deprotection cycle of 10-15 minutes to ensure complete removal of the Fmoc group.[6]

-

Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[6]

Protocol 2: Elevated Temperature Deprotection

Increasing the reaction temperature can enhance the rate of Fmoc removal.

-

Swell the peptide-resin in DMF.

-

Program the automated synthesizer to perform the deprotection steps at a moderately elevated temperature (e.g., 35-40°C).[6]

-

Utilize the extended deprotection times as described in Protocol 1.

-

Caution: Be mindful that elevated temperatures can increase the risk of side reactions such as aspartimide formation, particularly with aspartic acid derivatives.[6]

Protocol 3: Stronger Base Systems (Use with Caution)

For extremely challenging deprotections, a stronger base system can be employed. This should be considered a last resort due to the increased risk of side reactions.

-

Swell the peptide-resin in DMF.

-

Prepare a deprotection solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.

-

Add the deprotection solution to the resin and agitate for 2-5 minutes.[6]

-

Drain the deprotection solution immediately.

-

Wash the resin thoroughly with DMF (at least 5 x 1 min).[6]

-

Critical Note: DBU is a very strong, non-nucleophilic base that can promote side reactions. Its use should be carefully evaluated for each specific sequence.

II. Advanced Coupling Strategies for Sterically Hindered Residues

Standard carbodiimide-based coupling reagents like DIC/HOBt are often insufficient for driving the coupling of α-methylated amino acids to completion.[7] More potent activating reagents and modified protocols are required.

Protocol 4: Double Coupling with High-Potency Reagents

The "double coupling" strategy involves repeating the coupling step to ensure the reaction goes to completion.[8]

-

First Coupling:

-

Following Fmoc deprotection and washing, swell the resin in a suitable solvent like DMF or N-methylpyrrolidone (NMP). NMP is often preferred for its superior solvating properties, which can help disrupt peptide aggregation.[7]

-

In a separate vessel, pre-activate the Fmoc-α-methylated amino acid (4 equivalents relative to resin loading) with a high-potency coupling reagent (3.9 equivalents) and a base like DIPEA (8 equivalents) in DMF.[7] Allow pre-activation for 1-5 minutes.

-